Dermorphin (acetate)
Description
Historical Context and Discovery from Amphibian Species
The discovery of dermorphin (B549996) dates back to 1981, credited to the renowned Italian research group led by Vittorio Erspamer. nih.gov This groundbreaking discovery involved the isolation and characterization of this novel opioid peptide from the skin secretions of the waxy monkey tree frog, Phyllomedusa sauvagei, a species native to South America. nih.govnih.govworld-of-peptides.com The name "dermorphin" was aptly coined from the words "derm," referring to the skin, and "morphine," alluding to its powerful opiate-like effects. nih.gov Erspamer and his colleagues recognized that this heptapeptide (B1575542) exhibited exceptionally intense and prolonged opioid-like actions. nih.gov The identification of dermorphin opened a new chapter in opioid research, highlighting amphibian skin as a rich source of bioactive peptides. mdpi.com
Biochemical Classification and Significance as a Unique Opioid Peptide
Dermorphin is classified as a heptapeptide, meaning it is composed of a chain of seven amino acids. world-of-peptides.comwikipedia.orgworld-of-peptides.com Biochemically, it functions as a potent and highly selective agonist for the mu (µ)-opioid receptors. wikipedia.orgmedchemexpress.comtargetmol.com These receptors are the primary targets for many well-known opioid analgesics. Dermorphin's significance lies in its remarkable potency, which is estimated to be 30 to 40 times greater than that of morphine. wikipedia.orgworld-of-peptides.com This high potency is a result of its strong binding affinity and selectivity for the mu-opioid receptors. world-of-peptides.com Its discovery introduced a new class of opioid peptides with a unique origin and powerful physiological effects, making it a valuable tool in pharmacological research to explore the function of opioid receptor systems. nih.gov
Fundamental Structural Characteristics: The Role of D-Amino Acid Residues
The primary structure of dermorphin is one of its most remarkable features. nih.gov The specific amino acid sequence is H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. nih.govworld-of-peptides.comwikipedia.orgcpcscientific.com The most striking and unusual characteristic of this sequence is the presence of a D-alanine (D-Ala) residue at the second position. nih.govnih.govmdpi.com
The inclusion of a D-amino acid is a rare occurrence in peptides produced by vertebrates, as proteins and peptides in these organisms are typically composed exclusively of L-amino acids. nih.govwikipedia.org This D-alanine is not directly encoded in the frog's genetic code; instead, it is the result of an unusual post-translational modification. wikipedia.org A precursor protein is first synthesized via ribosomes with a standard L-alanine, which is subsequently converted into D-alanine by an enzyme called an amino acid isomerase. wikipedia.orgresearchgate.netnih.gov Research has demonstrated that this D-Ala residue is of crucial importance for the high biological activity of dermorphin. nih.govnih.gov The N-terminal tetrapeptide, H-Tyr-D-Ala-Phe-Gly, has been identified as the minimum sequence required for its full opioid activity. nih.govnih.gov
Table 1: Structural Characteristics of Dermorphin
| Feature | Description |
|---|---|
| Peptide Class | Heptapeptide |
| Amino Acid Sequence | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ |
| Molecular Formula | C₄₀H₅₀N₈O₁₀ |
| Molecular Weight | 802.89 g/mol |
| Key Structural Feature | Presence of a D-alanine residue at position 2 |
Data sourced from multiple references. nih.govwikipedia.orgcpcscientific.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Alanine (B10760859) |
| D-alanine |
| Dermorphin |
| Dermorphin (acetate) |
| Glycine |
| L-alanine |
| Morphine |
| Phenylalanine |
| Proline |
| Serine |
Structure
2D Structure
Properties
Molecular Formula |
C42H54N8O12 |
|---|---|
Molecular Weight |
862.9 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H50N8O10.C2H4O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;1-2(3)4/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);1H3,(H,3,4)/t23-,29+,30+,31+,32+,33+;/m1./s1 |
InChI Key |
UQNSJPMLMSSQJY-YYEHHWDVSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Dermorphin Acetate
Opioid Receptor Binding Profiles and Selectivity
Dermorphin (B549996) exhibits a distinct binding profile, demonstrating a strong preference for the mu-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics.
Dermorphin is recognized as a highly potent and efficacious agonist at the mu-opioid receptor (MOR) researchgate.netpsu.eduresearchgate.netplos.orgmedchemexpress.commedchemexpress.commedchemexpress.com. Its interaction with MOR is characterized by high binding affinity, with reported dissociation constants (Ki) generally falling within the low nanomolar range. Across various studies employing different experimental systems, Dermorphin's affinity for MOR has been quantified, with Ki values ranging from approximately 0.33 nM to 9.26 nM psu.eduresearchgate.netplos.orgresearchgate.net. These values underscore a robust and specific binding interaction with the MOR.
In contrast to its strong affinity for MOR, Dermorphin exhibits significantly lower affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) researchgate.netplos.orgresearchgate.net. Studies indicate that Dermorphin's affinity for DOR is approximately 10-fold lower than its affinity for MOR plos.org. Furthermore, Dermorphin is reported to be inactive at the KOR, demonstrating a high degree of selectivity for the MOR over these other opioid receptor subtypes plos.org. While Dermorphin itself is primarily a MOR agonist, it has been observed to influence DOR binding indirectly, as evidenced by its ability to increase the Ki value of a delta-opioid agonist for the high-affinity DOR binding site nih.gov.
Dermorphin does not display significant binding or functional activity at the Nociceptin/Orphanin FQ peptide (NOP) receptor plos.org. While some peptide derivatives incorporating elements of Dermorphin have been designed to interact with multiple opioid receptor types, including NOP, Dermorphin itself is considered inactive at this receptor.
Intracellular Signaling Pathways and Molecular Mechanisms of Action
Upon binding to its cognate receptors, particularly MOR, Dermorphin initiates a cascade of intracellular events that ultimately modulate neuronal excitability and function.
As a G-protein coupled receptor (GPCR) agonist, Dermorphin's primary mechanism of action involves coupling with inhibitory G proteins, specifically Gi/o plos.orgfrontiersin.orgsigmaaldrich.comacs.org. This coupling event triggers a series of downstream signaling events:
Adenylyl Cyclase Inhibition : The activated Gi/o G proteins inhibit adenylyl cyclase (AC), leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels plos.orgfrontiersin.org. This decrease in cAMP is a fundamental pathway through which opioid agonists exert their effects, including analgesia.
GTPγ[35S] Binding : Dermorphin's ability to stimulate the binding of GTPγ[35S] serves as a direct indicator of its efficacy in activating G proteins, confirming its role as a functional agonist plos.orgmedchemexpress.commedchemexpress.comresearchgate.net.
MAPK Pathway Activation : Beyond canonical G-protein signaling, Dermorphin can also activate the mitogen-activated protein kinase (MAPK) pathway, notably leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) plos.orgresearchgate.netmdpi.com. This activation can occur via both G-protein dependent and independent routes, including the recruitment of β-arrestin proteins plos.orgresearchgate.netmdpi.comnih.govnih.gov. β-arrestin binding is often associated with receptor internalization and subsequent desensitization, playing a role in the long-term regulation of receptor signaling mdpi.comnih.govnih.govnih.gov.
Dermorphin's influence on neuronal excitability is also mediated through the direct modulation of ion channel activity. These effects contribute significantly to its analgesic and neuromodulatory actions:
Voltage-Gated Calcium Channel (VGCC) Inhibition : Dermorphin, like other MOR agonists, inhibits the function of voltage-gated calcium channels researchgate.netfrontiersin.org. This inhibition reduces calcium influx into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters involved in pain transmission.
G Protein-Couled Inwardly Rectifying Potassium (GIRK) Channel Activation : Activation of MOR by Dermorphin can lead to the opening of GIRK channels, mediated by the Gβγ subunit of the Gi/o protein frontiersin.org. The increased potassium efflux through GIRK channels causes hyperpolarization of the neuronal membrane, reducing neuronal excitability.
Modulation of Other Ion Channels : In the context of neuropathic pain, studies have indicated that Dermorphin and its analogues can modulate the expression and function of other ion channels, including voltage-gated sodium channels (VGSCs) and transient receptor potential (TRP) channels nih.govresearchgate.net. This broader ion channel modulation likely contributes to its therapeutic efficacy in chronic pain states.
Table 1: Dermorphin Receptor Binding Affinities
| Receptor Type | Affinity (Ki, nM) | Selectivity (vs. MOR) | Primary Reference |
| MOR | 0.33 - 9.26 | N/A | psu.eduresearchgate.netplos.orgresearchgate.net |
| DOR | ~70 | ~10-fold lower | plos.org |
| KOR | Inactive | >1000-fold lower | plos.org |
| NOP | Inactive | >1000-fold lower | plos.org |
Note: The range for MOR affinity reflects variations in experimental conditions and cell lines reported across studies. The DOR affinity is inferred from reported selectivity data.
Allosteric or Orthosteric Interactions with Non-Opioid Receptors (e.g., Acid-Sensing Ion Channels)
Recent research has indicated that Dermorphin, a potent opioid peptide, may also interact with non-opioid targets, specifically Acid-Sensing Ion Channels (ASICs). A study published in Science Pharmaceutical (2024) revealed that Dermorphin positively modulates homomeric acid-sensing ion channels (ASIC1α) and ASIC3, as well as heteromeric channels containing ASIC3 mdpi.com. These channels are predominantly found in the central and peripheral nervous systems and play significant roles in neuronal function. The positive modulation of these channels by Dermorphin suggests a potential for broader pharmacological effects beyond its well-established opioid receptor activity.
Further investigation into the interaction of peptides with ASICs has shown that while dynorphin (B1627789) opioid peptides can modulate ASIC1a activity, Dermorphin's interaction with ASICs appears to be distinct nih.govnih.gov. Specifically, dynorphins have been shown to limit steady-state desensitization of ASIC1a and acid-activated currents in cortical neurons, suggesting a direct interaction with the ASIC1a channel itself nih.gov. However, the precise mechanism and quantitative data for Dermorphin's direct allosteric or orthosteric interaction with specific ASIC subtypes remain an area requiring more detailed exploration.
Data Table: Dermorphin Modulation of Acid-Sensing Ion Channels (ASICs)
| ASIC Subtype | Type of Interaction | Modulation Effect | Reference |
| ASIC1α | Positive Modulation | Agonistic/Enhancing | mdpi.com |
| ASIC3 | Positive Modulation | Agonistic/Enhancing | mdpi.com |
| ASIC3-containing heteromeric channels | Positive Modulation | Agonistic/Enhancing | mdpi.com |
Biosynthesis and Endogenous Production Pathways of Dermorphin Like Peptides
Identification and Characterization of Precursor Proteins
Dermorphin (B549996) and its structural relative, dermenkephalin (also known as deltorphin), are derived from a common precursor protein, referred to as prodermorphin (B1168889) or prepro-dermorphin nih.govresearchgate.netnih.govpsu.edu. Molecular cloning of the complementary DNA (cDNA) encoding this precursor has revealed its structure and the genetic information it carries nih.govresearchgate.netpsu.edu. The prodermorphin precursor sequence contains multiple copies of the dermorphin progenitor sequence, often flanked by basic amino acid residues (e.g., Lys-Arg) that serve as cleavage sites for proteolytic enzymes during processing psu.edu. Crucially, the genetic code within the precursor protein specifies L-amino acids at the positions where the mature dermorphin and dermenkephalin peptides contain D-amino acids nih.govresearchgate.netpsu.edupnas.orgnih.gov. For instance, the precursor's DNA sequence encodes L-alanine at the position that becomes D-alanine in dermorphin nih.govresearchgate.net. Similarly, L-methionine is encoded at the site of D-methionine in dermenkephalin nih.govresearchgate.net. This observation strongly indicates that the stereochemical inversion from L- to D-amino acids occurs as a post-translational modification event nih.govresearchgate.netpnas.orgnih.gov. Characterization of extracts from amphibian skin has confirmed the presence of prodermorphin and its processing intermediates, which already contain the D-alanine residue, further supporting the post-translational origin of the D-amino acid researchgate.netpsu.edu.
Enzymatic Mechanisms of D-Amino Acid Isomerization
The conversion of L-amino acids to D-amino acids within peptide sequences is a critical post-translational modification (PTM) that imparts unique biological properties, such as enhanced resistance to proteolytic degradation and altered receptor binding affinity lifetein.comnih.govnih.govbiopharmaspec.com. The mechanism by which these D-amino acids are formed involves enzymatic isomerization. Research has identified enzymes, often referred to as isomerases or racemases, capable of catalyzing this stereochemical inversion pnas.orglifetein.comnih.govnih.govpnas.orgmdpi.comresearchgate.netpnas.orgresearchgate.netfrontiersin.orgresearchgate.net.
An enzyme isolated from the skin secretions of Bombina frogs, for example, has been shown to catalyze the isomerization of an L-amino acid to its D-counterpart in a model peptide pnas.orgpnas.org. This enzymatic process is believed to proceed via a deprotonation and reprotonation mechanism at the alpha-carbon atom of the amino acid residue pnas.orglifetein.commdpi.com. Radioactivity from tritiated water has been shown to incorporate into the product during this reaction, consistent with a proton transfer mechanism pnas.orgpnas.org. This isomerization occurs with low efficiency at an early stage of peptide biosynthesis nih.govresearchgate.net. The presence of D-amino acids, such as D-alanine in dermorphin, is essential for the peptide's potent biological activity, particularly its high affinity and selectivity for the mu-opioid receptor psu.edupnas.orgmdpi.com.
Comparative Analysis of D-Amino Acid Incorporation in Biological Systems
D-amino acids are not exclusive to dermorphin and are found in a diverse array of peptides and proteins across various biological systems, including invertebrates and vertebrates pnas.orgnih.govnih.govbiopharmaspec.comfrontiersin.orgresearchgate.net. Amphibian skin secretions are a rich source, yielding not only dermorphin and dermenkephalin but also other peptides like bombinins H, which can contain D-amino acids pnas.orgmdpi.com. Beyond amphibians, D-amino acids have been identified in neuropeptides from snail ganglia, hormones from crustaceans, and components of spider venom pnas.orgnih.govnih.gov.
Table 1: Key Dermorphin Biosynthesis Components
| Component/Peptide | Sequence Feature | D-Amino Acid Present | Primary Source Organism |
| Prodermorphin | Precursor protein; encodes L-amino acids | N/A | Amphibian skin |
| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | D-Alanine (D-Ala) | Amphibian skin |
| Dermenkephalin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 | D-Methionine (D-Met) | Amphibian skin |
Compound List:
Dermorphin
Dermenkephalin (Deltorphin)
Prodermorphin (Prepro-dermorphin)
Bombinins H
L-amino acids
D-amino acids
D-alanine (D-Ala)
L-alanine (L-Ala)
D-methionine (D-Met)
L-methionine (L-Met)
D-allo-Ile
L-Ile
D-phenylalanine (D-Phe)
D-serine (D-Ser)
D-Asp
D-Glu
D-Leu
D-Trp
D-Pro
Synthetic Methodologies and Analog Design for Dermorphin Acetate
Solid-Phase Peptide Synthesis Approaches and Optimizations
Solid-phase peptide synthesis (SPPS) is a cornerstone methodology for the preparation of dermorphin (B549996) and its derivatives. This technique involves the stepwise assembly of the peptide chain on an insoluble solid support, allowing for efficient washing and purification of intermediates.
Key SPPS Strategies and Components:
Resins: Common solid supports include Merrifield resin, PAL-PEG-PS resin, and TentaGel resins, chosen based on the desired C-terminal functionality (e.g., amide for dermorphin) and compatibility with the chosen synthesis strategy nih.govgoogle.comacs.org. For instance, para-methyl-benzhydrylamine resin is often employed for the synthesis of peptide amides google.com.
Protecting Groups: Two main strategies are prevalent: the Boc (tert-butyloxycarbonyl) strategy and the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The Boc strategy typically uses strong acids like trifluoroacetic acid (TFA) for deprotection, while the Fmoc strategy utilizes milder bases like piperidine (B6355638) google.combloomtechz.comgoogle.com. Side-chain protecting groups are also essential to prevent unwanted reactions during peptide coupling.
Coupling Reagents: Peptide bond formation is facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with hydroxybenzotriazole (B1436442) (HOBt), N,N'-diisopropylcarbodiimide (DIC) with Oxyma Pure, or EDC·HCl acs.orgbloomtechz.comgoogle.comresearchgate.net. These reagents activate the carboxyl group of the incoming amino acid for nucleophilic attack by the free amino group of the growing peptide chain.
Synthesis of Analogues: SPPS has been instrumental in synthesizing numerous dermorphin analogues. For example, [Tyr⁷]dermorphin, synthesized via SPPS, demonstrated increased potency compared to the native peptide researchgate.net. Analogues with modifications at position 1, such as N-acetyltyrosine or O-methyltyrosine, have also been prepared using SPPS nih.gov. Furthermore, the synthesis of dermorphin-based affinity labels, involving modifications at position 2 with D-Orn or D-Lys, has been successfully achieved using SPPS on specific resins nih.gov.
Solution-Phase Peptide Synthesis Techniques
While SPPS is widely adopted, conventional solution-phase peptide synthesis remains a viable method, particularly for shorter peptides or specific fragments. This approach involves coupling protected amino acids or peptide fragments in solution, followed by purification at each step.
Dermorphin and its analogues, such as the L-Ala² analogue, have been synthesized via conventional segment condensation in solution nih.gov. This method requires careful protection and deprotection of functional groups and meticulous purification of intermediates. For example, synthesis of protected peptide fragments like Boc-D-Arg(Z²)-Phe-OTce has been reported as a precursor in solution-phase strategies, which are then coupled to form the final peptide google.com. Although solution-phase synthesis can be more labor-intensive due to the need for intermediate purification, it can sometimes offer advantages in terms of scalability and control over specific reaction steps.
Chemoenzymatic Synthesis for Stereospecific Peptide Construction
Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes to construct peptides, offering advantages in stereospecificity and potentially milder reaction conditions. This approach is particularly relevant for dermorphin due to its critical D-alanine residue at position 2.
Enzymatic Coupling: Proteases such as thermolysin, subtilisin, and α-chymotrypsin have been employed in organic solvents to catalyze peptide bond formation researchgate.netscispace.commdpi.com. These enzymes can effectively couple protected amino acids or peptide fragments, ensuring the correct stereochemistry. For instance, the synthesis of dermorphin-(1-4) derivatives using proteases in organic media has been reported, highlighting that enzyme specificity can be influenced by the reaction environment researchgate.net.
Stereospecificity: The D-configuration of alanine (B10760859) at position 2 is essential for dermorphin's potent opioid activity wikipedia.orgnih.gov. Chemoenzymatic methods are well-suited to introduce or preserve this stereochemistry, avoiding the racemization issues that can sometimes arise in purely chemical synthesis. The use of enzymes can ensure the stereospecific construction of peptides, leading to optically pure products scispace.commdpi.com.
Rational Design and Synthesis of Novel Dermorphin (acetate) Analogues
The development of dermorphin analogues is driven by the desire to fine-tune its pharmacological profile, including receptor selectivity (μ, δ, κ opioid receptors), metabolic stability, and bioavailability. Rational design strategies often involve targeted modifications to the native peptide sequence.
Key Design Strategies and Synthesized Analogues:
Modifications at Position 2: Replacing D-Ala² with other D-amino acids, such as D-Orn or D-Lys, has been explored. For example, analogues like [D-Orn(COCH₃)²]-dermorphin and [D-Lys(COCH₃)²]-dermorphin were synthesized using SPPS and served as controls for affinity label development, demonstrating that larger D-amino acids are tolerated at this position nih.gov.
Constrained Analogues: Introducing conformational constraints can significantly impact peptide-receptor interactions. Analogues incorporating constrained Phe mimetics, such as aminobenzazepinone (Aba) scaffolds, have been synthesized to explore structure-activity relationships and improve receptor binding acs.orgresearchgate.net. Cyclic dermorphin analogues, formed via ureido bridges or ring-closing metathesis (RCM), have also been synthesized to enhance metabolic stability and modulate activity nih.govresearchgate.netresearchgate.net.
Dimerization and Extension: Dimeric dermorphin analogues, linked by various bridges, have been synthesized, with some exhibiting higher μ-affinities than the parent peptide 5z.com. Carboxyl-terminally extended dermorphins, such as dermorphinoyl-glycine and dermorphinoyl-glycyl-arginine, were prepared to investigate the effect of C-terminal modifications on opioid activity nih.gov.
Glycosylation and Other Modifications: Glycosylated dermorphin analogues have been synthesized, with some showing analgesic and antidiarrhoeal activity researchgate.net. Analogues with N-amidino groups have also been prepared google.com.
The synthesis of these diverse analogues, primarily through SPPS, has provided valuable insights into how specific structural alterations influence receptor binding and biological activity, paving the way for the development of more targeted opioid-based therapeutics.
Structure Activity Relationship Sar Studies of Dermorphin Acetate and Derivatives
Identification of Minimal Active Sequences for Opioid Receptor Activity
Research into the structural requirements for dermorphin's opioid activity has revealed that the full heptapeptide (B1575542) sequence (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is not entirely necessary for receptor interaction. Studies involving the synthesis and pharmacological testing of truncated fragments have demonstrated that the N-terminal portion of the peptide is the primary determinant of its opioid receptor activity.
The N-terminal tetrapeptide, H-Tyr-D-Ala-Phe-Gly-NH₂, has been identified as the minimal subunit required for dermorphin-like opiate activity. nih.gov Degradation of the full dermorphin (B549996) peptide by peptidases also yields the corresponding N-terminal tetrapeptide fragment, H-Tyr-D-Ala-Phe-Gly-OH. nih.gov While both hepta- and tetrapeptide analogues can exhibit potent analgesic effects, hexapeptide analogues have been found to be practically inactive, highlighting the critical length requirement for effective receptor engagement. nih.gov
| Peptide Fragment | Sequence | Relative Activity |
| Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | High |
| Tetrapeptide amide | H-Tyr-D-Ala-Phe-Gly-NH₂ | Active, minimal sequence |
| Hexapeptide analogues | Truncated sequences of six amino acids | Practically inactive |
| Tri-, Penta-peptides | Truncated sequences of 3 or 5 amino acids | Reduced activity |
This table summarizes the activity of various dermorphin fragments, based on findings from cited research. nih.govnih.govnih.gov
Impact of D-Amino Acid Substitution on Receptor Affinity and Functional Activity
The presence of a D-amino acid at the second position is a hallmark of dermorphin and is essential for its potent biological activity. mdpi.com The substitution of the naturally occurring D-Alanine (D-Ala²) with its stereoisomer, L-Alanine (L-Ala²), results in a synthetic analogue, [L-Ala²]dermorphin, that is almost completely devoid of biological activity and exhibits very low affinity for opioid receptors. nih.gov This underscores the critical role of the D-configuration at this position for establishing the proper conformation required for high-affinity receptor binding. nih.gov
Further studies have explored the replacement of D-Ala² with other D-amino acids. For instance, analogues with a D-Arginine (D-Arg²) at the second position have been shown to be very potent, particularly within the tetrapeptide series. mdpi.comnih.gov This suggests that while the D-configuration is crucial, the nature of the side chain at this position can be modified to modulate potency. The introduction of D-amino acids is also believed to enhance the peptide's stability against enzymatic degradation. nih.govmdpi.com
| Analogue | Position 2 Residue | Receptor Affinity (Relative to Dermorphin) | Functional Activity |
| Dermorphin | D-Ala | High | Potent Agonist |
| [L-Ala²]dermorphin | L-Ala | Very Low | Almost Inactive |
| [D-Arg²]dermorphin | D-Arg | High / Very High | Potent Agonist |
| [D-MetO²]dermorphin-(1-4) | D-Met(O) | High (μ-selective) | Potent Analgesic |
This table illustrates the profound impact of the stereochemistry and identity of the amino acid at position 2 on the opioid receptor affinity and activity of dermorphin analogues. nih.govnih.govnih.gov
Role of Specific Amino Acid Residues in Receptor Selectivity and Efficacy
Tyrosine¹ (Tyr¹): The N-terminal tyrosine residue is a common feature among many opioid peptides and is generally considered a critical "message" element for opioid activity. Its phenolic hydroxyl group and protonated amine are thought to interact with key complementary sites within the opioid receptor. mdpi.com However, some studies with analogues containing dibasic acids at position 2 have questioned the dogma that an N-terminal tyrosine is an absolute requirement for opioid agonist activity. nih.gov
Phenylalanine³ (Phe³): This aromatic residue is also crucial for high MOR affinity. Substitutions at this position can significantly alter the activity profile.
Proline⁶ (Pro⁶): The proline residue at position 6 appears to play a role in the peptide's stability, providing enhanced resistance to degradation by carboxyldipeptidases. nih.gov
| Position | Original Residue | Substitution/Modification | Effect on Activity/Selectivity |
| 1 | Tyr | N-acetyltyrosine, O-methyltyrosine, Phe, D-Phe, Ala | Reduced activity compared to native dermorphin. nih.gov |
| 2 | D-Ala | D-Arg, D-Lys | Can maintain or increase potency. nih.govnih.gov |
| 4 | Gly | D-Ala, Sarcosine (Sar) | Can lead to exceptionally potent analgesics. mdpi.comnih.gov |
| 6 | Pro | - | Imparts stability against enzymatic degradation. nih.gov |
| 7 | Ser-NH₂ | Arginine (Arg)-NH₂ | Creates arginorphin, a potent peripheral analgesic. google.com |
This table summarizes the functional importance of specific amino acid residues in the dermorphin sequence. mdpi.comnih.govnih.govnih.govnih.govgoogle.com
Conformational Analysis and Molecular Dynamics Simulations of Peptide-Receptor Interactions
Understanding the three-dimensional structure of dermorphin and its analogues is key to deciphering their interaction with the μ-opioid receptor. Conformational analysis has been approached using both experimental techniques and theoretical modeling.
Nuclear Magnetic Resonance (NMR) spectroscopy studies of dermorphin in a dimethyl sulfoxide (B87167) (DMSO) solution have suggested that the peptide adopts a predominantly extended structure. nih.gov This conformation may be influenced by the strong interaction between the peptide's amide groups and the solvent molecules. nih.gov
Theoretical conformational analysis, including molecular mechanics and molecular dynamics simulations, has been employed to study cyclic dermorphin analogues. nih.gov These studies revealed that the constrained ring structures of these analogues limit them to a small number of low-energy conformations. By comparing the preferred conformations of highly active versus inactive analogues, researchers can identify key topographical features of the pharmacophore required for potent μ-receptor binding. nih.gov
Molecular modeling has also been used to predict the binding pose of dermorphin within the MOR active site. mdpi.com Such simulations suggest that the peptide's inherent flexibility is a critical factor, and it may undergo conformational changes upon approaching and binding to the receptor. mdpi.com These computational approaches help to visualize potential interactions, such as the contact between the peptide and specific amino acid residues like Arginine (ARG 182) in the receptor. mdpi.com
Effects of Chemical Modifications and Post-Translational Mimics (e.g., Glycosylation, N-alkylation) on Bioactivity
To improve the stability, selectivity, and pharmacokinetic properties of dermorphin, various chemical modifications have been investigated. These include N-alkylation and glycosylation, which mimic natural post-translational modifications.
N-alkylation: The introduction of an N-alkyl group to an amino acid residue can have significant effects. For example, a series of dermorphin analogues with N-alkylated amino acids at position 2 (such as N-methylalanine or proline) were synthesized. researchgate.net Many of these analogues showed high affinity for μ- and/or δ-opioid receptors. Interestingly, this type of modification could also switch the functional activity of the peptide. For instance, the analogue [Tic²]dermorphin, where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, acted as a partial μ-agonist and a potent δ-antagonist. researchgate.net
Glycosylation: The attachment of sugar moieties to the peptide backbone is another strategy to modify its properties. mdpi.com Studies on glycosylated [Lys⁷]-dermorphin analogues have shown that this modification generally reduces the peptide's potency. nih.gov
Glucosylation of Tyr⁵ reduced the potency by approximately 150 times. nih.gov
Glucosylation of a Hydroxyproline (Hyp) residue at position 6 reduced potency by about 15 times. nih.gov Despite the reduction in acute potency, the glucosylated hydroxyproline-containing analogue exhibited a significantly longer duration of analgesic effect in vivo. nih.gov This suggests that glycosylation can enhance metabolic stability and alter the pharmacokinetic profile of the peptide. mdpi.comfrontiersin.org
| Modification Type | Position | Specific Modification | Impact on Bioactivity |
| N-alkylation | 2 | L-Proline | Highly μ-receptor-selective linear analogue. researchgate.net |
| N-alkylation | 2 | Tic (Tetrahydroisoquinoline-3-carboxylic acid) | Partial μ-agonist, potent δ-antagonist. researchgate.net |
| Glycosylation | 5 | O-glucosylation of Tyr⁵ | Potency reduced ~150-fold. nih.gov |
| Glycosylation | 6 | O-glucosylation of Hyp⁶ | Potency reduced ~15-fold; prolonged analgesic effect. nih.gov |
This table provides examples of how chemical modifications to the dermorphin structure can modulate its biological activity. researchgate.netnih.gov
Metabolism and Enzymatic Stability of Dermorphin Acetate and Its Analogues
Elucidation of Proteolytic Degradation Pathways
The metabolic breakdown of dermorphin (B549996) is a rapid process primarily mediated by proteolytic enzymes. Studies have shown that dermorphin has a short half-life in plasma, estimated to be around 1.3 minutes in rats. nih.gov The primary sites of this degradation are the liver and kidneys. nih.gov In vivo and in vitro experiments have confirmed that these organs are efficient at metabolizing the peptide. nih.gov
Investigations using a soluble rat brain extract have shed light on the specific enzymatic pathways involved. The degradation process is significantly suppressed by the presence of peptidase inhibitors. nih.gov For instance, captopril, an inhibitor of angiotensin-converting enzyme, and amastatin, an aminopeptidase (B13392206) inhibitor, markedly reduce the hydrolysis of dermorphin. nih.gov This suggests that both metallopeptidases and aminopeptidases play a role in its breakdown. The essential role of aminopeptidase pathways in the inactivation of opioid peptides has been observed for structurally similar compounds as well. nih.govsci-hub.se The degradation of peptides into smaller fragments is a common biological process necessary for metabolic homeostasis and the regulation of cellular processes. libretexts.org
Characterization of Enzymatic Cleavage Sites and Resulting Metabolites
The enzymatic cleavage of dermorphin occurs at specific peptide bonds, leading to a variety of smaller, inactive peptide fragments. The primary cleavage site in rat brain homogenates is the Gly4-Tyr5 bond. nih.govnih.gov Hydrolysis at this position results in the formation of the N-terminal tetrapeptide, H-Tyr-D-Ala-Phe-Gly-OH, as the main degradation product. nih.govnih.gov Concurrently, the C-terminal amino acids Tyr5, Pro6, and Ser7-NH2 are released. nih.gov
When the primary cleavage site is protected, for example by the action of an inhibitor like captopril, an alternative degradation pathway becomes more prominent. In this scenario, the main metabolite identified is the N-terminal hexapeptide, indicating cleavage of the Pro6-Ser7 bond. nih.gov Further analysis of metabolites in the bile of rats administered dermorphin has revealed the presence of various N-terminal fragments, including di-, tri-, and tetrapeptides. nih.gov
| Metabolite | Cleavage Site | Generating System | Reference |
|---|---|---|---|
| Tyr-D-Ala-Phe-Gly | Gly4-Tyr5 | Soluble rat brain extract | nih.govnih.gov |
| Tyr-D-Ala-Phe-Gly-Tyr-Pro | Pro6-Ser7 | Soluble rat brain extract with Captopril | nih.gov |
| Tyr, Pro, Ser-NH2 | Gly4-Tyr5, Tyr5-Pro6, Pro6-Ser7 | Soluble rat brain extract | nih.gov |
| Di, Tri, and Tetra N-terminal fragments | Multiple | Rat bile (in vivo) | nih.gov |
Strategies for Enhancing Metabolic Stability in Peptide Design
The inherent instability of peptides like dermorphin is a significant hurdle in their development as therapeutic agents. google.com Consequently, various strategies have been explored to enhance their resistance to enzymatic degradation. eurekaselect.com These approaches focus on modifying the peptide's structure to hinder the access of proteolytic enzymes without compromising its biological activity.
One effective strategy is the substitution of standard amino acids with unnatural ones. For example, replacing proteinogenic amino acids with β3-homo-amino acids has been shown to improve the enzymatic stability of dimeric dermorphin analogues in human plasma. nih.gov Another key approach is cyclization, which restricts the peptide's conformational flexibility, making it a poorer substrate for peptidases. nih.gov Incorporating cyclic structures, such as 2,5-diketopiperazine (DKP) derivatives, has been demonstrated to enhance the enzymatic stability of dermorphin analogues while retaining potent activity. mdpi.com
Further strategies include:
N- and/or C-terminal modifications: Capping the ends of the peptide can block exopeptidases.
Backbone modification: Altering the peptide bonds themselves can prevent recognition by proteases. eurekaselect.com
Dimerization: Creating dimeric versions of dermorphin pentapeptides has been investigated as a method to improve stability. nih.gov
Binding to carrier proteins: The half-life of opioid peptides can be extended by binding them to large proteins such as albumin or transferrin. researchgate.net
| Strategy | Example/Method | Effect | Reference |
|---|---|---|---|
| Unnatural Amino Acid Substitution | Replacement with β3-homo-amino acids | Increased stability in human plasma | nih.gov |
| Cyclization | Incorporation of 2,5-diketopiperazine (DKP) derivatives | Improved enzymatic stability | mdpi.com |
| D-Amino Acid Substitution | Replacement of D-Ala2 with D-Arg2 | Increased resistance to enzymatic metabolism | nih.govresearchgate.net |
| Dimerization | Linking two pentapeptide analogues | Investigated for improved stability | nih.gov |
Influence of Stereochemistry (D-Amino Acids) on Peptidase Resistance
A unique structural feature of dermorphin is the presence of a D-alanine residue at the second position (D-Ala2) in its sequence: H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2. nih.gov This is a rare occurrence in peptides from vertebrate sources and is a result of a post-translational modification process. wikipedia.orgresearchgate.net The presence of this D-amino acid is fundamental to dermorphin's biological activity and plays a crucial role in its metabolic stability. google.commdpi.com
Peptidases are stereospecific enzymes that typically recognize and cleave peptide bonds between L-amino acids. The D-configuration of the amino acid at position 2 makes the adjacent peptide bonds resistant to hydrolysis by most common proteases. nih.govresearchgate.net This intrinsic resistance is a key reason why dermorphin exhibits a longer half-life compared to endogenous opioid peptides like enkephalins, which are composed entirely of L-amino acids. researchgate.net The N-terminal tetrapeptide fragment of dermorphin, which retains the D-Ala2, shows good enzymatic stability on its own. nih.gov
Investigational Biological Activity in Preclinical Models and in Vitro Systems
Central Nervous System Modulatory Effects in Rodent Models
Dermorphin's potent interaction with µ-opioid receptors leads to significant modulatory effects within the central nervous system, which have been primarily investigated in rodent models. These studies have focused on its influence on neuronal electrical activity in response to pain signals.
Research has demonstrated that dermorphin (B549996) can modulate the firing rate of neurons in specific brain regions involved in pain processing. In a study using rats, the intraperitoneal administration of dermorphin was shown to block the high-frequency firing of nociceptive neurons in the thalamus that is typically evoked by noxious stimuli. nih.gov The effect was observed in the nucleus lateralis anterior and the ventrobasal complex of the thalamus. nih.gov The action of dermorphin began approximately 10 minutes after injection and had an average duration of 120 minutes. nih.gov This inhibitory effect on neuronal firing was reversed by the administration of naloxone, a specific opioid antagonist, confirming the opioid-mediated mechanism of action. nih.gov
Table 1: Effect of Dermorphin on Neuronal Firing in Rat Thalamus
| Parameter | Observation |
| Brain Region | Nucleus lateralis anterior and ventrobasal complex of the thalamus |
| Stimulus | Noxious stimuli |
| Effect of Dermorphin | Blockade of high-frequency neuronal firing |
| Onset of Action | ~10 minutes post-injection |
| Duration of Action | ~120 minutes |
| Antagonist | Naloxone |
Investigations into the spinal effects of dermorphin have revealed its potent and selective inhibitory action on neurons that transmit pain signals. Electrophysiological studies in rats have shown that intrathecal administration of dermorphin produces a dose-dependent and selective inhibition of C-fiber-evoked responses in the nociceptive neurons of the dorsal horn. A-beta-fiber-evoked activity, which is generally associated with non-painful stimuli, was not significantly affected. This selective inhibition of nociceptive input at the spinal cord level highlights its potent antinociceptive properties. The effects of dermorphin in these studies were antagonized by naloxone, but not by antagonists of the delta-opioid receptor, indicating that the action is mediated primarily through µ-opioid receptors.
Gastrointestinal System Modulations in Animal Models
The effects of dermorphin on the gastrointestinal system have been studied in rats, revealing significant modulatory actions on motility. Both subcutaneous and intracerebroventricular injections of dermorphin were found to inhibit gastrointestinal transit. Intracerebroventricular administration of dermorphin resulted in a dose-dependent delay in gastric emptying. While it also inhibited intestinal transit, a higher dose was required compared to that needed to affect gastric emptying. Subcutaneous injections of dermorphin also produced an inhibitory effect on both gastric emptying and intestinal transit. The effects of both central and peripheral administration of dermorphin on gastrointestinal motility were antagonized by naloxone, suggesting that these actions are mediated by both central and peripheral opiate receptors.
Table 2: Effects of Dermorphin on Gastrointestinal Transit in Rats
| Route of Administration | Effect on Gastric Emptying | Effect on Intestinal Transit | Naloxone Antagonism |
| Intracerebroventricular | Dose-dependent delay | Inhibition (at higher doses) | Yes |
| Subcutaneous | Inhibition | Inhibition | Yes |
Immunomodulatory Activities in Cellular and Animal Models
The direct immunomodulatory activities of dermorphin have not been extensively characterized in dedicated preclinical or in vitro studies. However, the broader class of µ-opioid receptor agonists, to which dermorphin belongs, is known to exert effects on the immune system. Generally, opioids can have complex and sometimes contradictory effects on immune function, with some studies reporting immunosuppressive properties while others suggest immunostimulatory potential. nih.govfrontiersin.org For instance, the µ-opioid agonist DAGO has been shown to stimulate the immune response in mice, an effect that involves the dopaminergic system. nih.gov Conversely, other opioids have been linked to the suppression of various immune cell functions. frontiersin.orgohsu.edu Given that dermorphin is a potent µ-opioid agonist, it is plausible that it could modulate immune responses; however, without specific research, any potential immunomodulatory effects remain speculative.
Neuroprotective Research in Preclinical Paradigms
There is currently a lack of specific preclinical research investigating the neuroprotective potential of dermorphin. However, studies on other µ-opioid receptor agonists, such as morphine, have suggested a potential for neuroprotection under certain conditions. For example, low-dose morphine has been shown to have neuroprotective effects in cellular and animal models of Parkinson's disease by mitigating endoplasmic reticulum stress and activating autophagy. nih.gov While these findings with morphine are intriguing, it is important to note that they cannot be directly extrapolated to dermorphin. The structural and pharmacological differences between these compounds necessitate dedicated studies to determine if dermorphin possesses any neuroprotective properties. A recent study did indicate that dermorphin can positively modulate acid-sensing ion channels, which are involved in the functioning of the central and peripheral nervous systems, but the implications of this for neuroprotection are not yet clear. mdpi.com
Functional Characterization of Hybrid Peptides (e.g., Dermorphin-N/OFQ Constructs)
To explore the potential benefits of targeting multiple opioid receptors, a hybrid peptide named DeNo, which combines the µ-agonist properties of dermorphin with the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) agonism of N/OFQ, has been synthesized and characterized. researchgate.net In vitro studies were conducted to assess the binding profile and functional activity of this novel bivalent ligand. researchgate.net
DeNo demonstrated high binding affinity for both the µ-opioid receptor (pKi; 9.55) and the NOP receptor (pKi; 10.22). researchgate.net Functional assays confirmed its agonist activity at both receptors. In cells engineered to express the respective receptors, DeNo stimulated calcium mobilization, increased the binding of GTPγ[35S], and promoted receptor-G protein interaction. researchgate.net It also inhibited the formation of cAMP and activated arrestin. researchgate.net In an assay using guinea pig ileum, DeNo inhibited electrically-evoked contractions, an effect that was sensitive to antagonists for both µ and NOP receptors. researchgate.net In rodent models, intrathecal administration of DeNo produced antinociceptive effects. researchgate.net
Table 3: In Vitro Functional Characterization of Dermorphin-N/OFQ (DeNo)
| Assay | Receptor | DeNo Activity (pEC50) |
| Calcium Mobilization | µ | 7.17 |
| NOP | 9.69 | |
| GTPγ[35S] Binding | µ | 7.70 |
| NOP | 9.50 | |
| Receptor-G Protein Interaction (BRET) | µ | 8.01 |
| NOP | 9.02 | |
| cAMP Formation Inhibition | µ | 6.36 |
| NOP | 8.19 | |
| Arrestin Activation | µ | 6.36 |
| NOP | 8.19 | |
| Guinea Pig Ileum Contraction Inhibition | µ and NOP | 8.63 |
These findings validate the approach of creating bivalent peptide agonists to target multiple opioid receptors simultaneously. researchgate.net
Development and Application of Fluorescent Ligands for Receptor Visualization Studies
The chemical structure of Dermorphin, a heptapeptide (B1575542) originally isolated from the skin of a South American frog, has proven to be a versatile scaffold for the conjugation of various fluorophores. This has led to the creation of a range of fluorescent analogs, each with specific photophysical and pharmacological properties, enabling detailed studies of MOP receptor biology.
Early work in this area focused on conjugating Dermorphin with fluorophores like BODIPY and Alexa Fluor. These initial fluorescent ligands, including Dermorphin-Bodipy Texas Red and Dermorphin-Alexa488, were instrumental in demonstrating the feasibility of using fluorescently tagged peptides to visualize MOP receptors in living cells. researchgate.netnih.gov Studies utilizing these probes in cell lines such as COS cells, which were transfected to express rat MOP and δ-opioid peptide (DOP) receptors, revealed that these fluorescent ligands could effectively label and allow for the visualization of these receptors. researchgate.netsemanticscholar.org Furthermore, these studies demonstrated that receptor internalization, a critical process in signal transduction and receptor regulation, was both time- and temperature-dependent. semanticscholar.org Subsequent research using these probes in primary cultures of mouse locus ceruleus neurons provided further insights, suggesting that receptor desensitization is not necessarily dependent on the physical internalization of the receptor.
More recently, a novel fluorescent Dermorphin analog, [Cys(ATTO 488)8]Dermorphin-NH2 (DermATTO488), was synthesized and characterized. nih.gov This probe utilizes the ATTO 488 fluorophore, known for its high photostability and quantum yield. The conjugation of ATTO 488 to Dermorphin resulted in a ligand that, while showing a slight reduction in binding affinity for the MOP receptor, retained significant functional activity. nih.govresearchgate.net
Detailed pharmacological characterization of DermATTO488 revealed its utility as a selective tool for studying MOP receptors. In radioligand binding assays, DermATTO488 displayed a high affinity for the human MOP receptor expressed in both Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells. nih.gov Functional assays, such as those measuring guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγ[35S]) binding, confirmed that DermATTO488 acts as an agonist, stimulating G-protein coupling with an efficacy comparable to that of unlabeled Dermorphin. nih.gov
Confocal microscopy studies using DermATTO488 have successfully visualized the location of MOP receptors in live CHO and HEK cells. semanticscholar.orgnih.gov The binding of DermATTO488 to these receptors was shown to be concentration-dependent and could be blocked by pre-incubation with either unlabeled Dermorphin or the non-selective opioid receptor antagonist, Naloxone, confirming the specificity of the fluorescent signal. nih.gov As an agonist, DermATTO488 induces receptor activation, which can lead to receptor internalization. To study receptor distribution on the cell surface without the confounding factor of internalization, imaging experiments are often conducted at reduced temperatures (4°C) to inhibit this process. nih.gov
The development of these fluorescent Dermorphin ligands represents a significant advancement in the tools available for opioid receptor research. They have enabled a more nuanced understanding of receptor pharmacology and cellular trafficking, moving beyond traditional radiolabeling techniques to allow for dynamic visualization in living systems.
| Compound Name | Cell Line | Receptor | Binding Affinity (pKi) | Functional Activity (pEC50) | Maximum Effect (Emax, % of baseline) |
| Dermorphin | HEK | hMOP | 8.29 | - | - |
| CHO | hMOP | 9.26 | 7.84 | 152 | |
| CHO | hDOP | 7.03 | - | - | |
| [Cys(ATTO 488)8]Dermorphin-NH2 | HEK | hMOP | 7.00 | - | - |
| CHO | hMOP | 8.12 | 7.62 | 134 | |
| CHO | hDOP | 7.16 | - | - |
Advanced Analytical and Characterization Techniques for Dermorphin Acetate Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Profiling and Quantification in Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific detection and quantification of Dermorphin (B549996) in research samples, such as equine plasma and urine. researchgate.netnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
Research has led to the development of reliable LC-MS/MS methods for identifying and quantifying Dermorphin. nih.gov Sample preparation typically involves a solid-phase extraction (SPE) step to isolate the peptide from the complex biological matrix. nih.govnih.gov For instance, mixed-mode cation exchange SPE cartridges have proven effective for this purpose. nih.gov
Once separated by chromatography, the peptide is ionized, and specific precursor-to-product ion transitions are monitored in multiple-reaction-monitoring (MRM) mode, ensuring high specificity and sensitivity. nih.gov For Dermorphin, one of the selected product ions for confirmation is m/z 602.2. nih.gov The use of an isotopically labeled internal standard can further enhance the accuracy of quantification. nih.gov These developed methods have demonstrated low limits of detection (LOD), reaching levels as low as 2 pg/mL in equine plasma and 20 pg/mL in urine, with limits of confirmation at 20 pg/mL and 50 pg/mL, respectively. nih.govnih.gov
The table below summarizes key parameters from a validated LC-MS/MS method for Dermorphin analysis in equine biological samples. nih.gov
| Parameter | Plasma | Urine |
| Limit of Detection (LOD) | 10 pg/mL | 20 pg/mL |
| Limit of Confirmation (LOC) | 20 pg/mL | 50 pg/mL |
| Quantification Range | 20–10,000 pg/mL | 50–20,000 pg/mL |
| Intra-day & Inter-day Accuracy | 91% to 100% | 91% to 100% |
| Intra-day & Inter-day Precision (CV) | < 12% | < 12% |
This data represents an example of a validated method for research purposes.
Spectroscopic Methods in Structural Elucidation (e.g., Fourier Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)
Spectroscopic techniques are indispensable for the structural characterization of peptides like Dermorphin. Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecule's chemical bonds and electronic transitions. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly sensitive to the vibrational modes of a molecule's functional groups, making it a powerful tool for studying peptide structure. nih.gov In the analysis of a synthetic Dermorphin tetrapeptide derivative, FTIR spectra have been used to identify characteristic chemical groups. mdpi.com Specific bands in the vibrational-rotational spectrum confirm the presence of key amino acid functional groups, with notable absorptions observed at 3300–2700 cm⁻¹ and 1670 cm⁻¹. mdpi.com The amide I band (around 1600-1700 cm⁻¹), arising mainly from C=O stretching, is particularly sensitive to the peptide's secondary structure. thermofisher.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. nih.gov For peptides, the primary absorbing species in the UV region are the aromatic side chains of amino acids such as tyrosine and phenylalanine. mdpi.comthermofisher.com Aqueous solutions of a Dermorphin tetrapeptide derivative exhibit a distinct absorption maximum at 275 nm, which is attributed to these aromatic residues. mdpi.com This characteristic absorption can be used for both qualitative identification and quantitative analysis. mdpi.comresearchgate.net A linear relationship between absorbance and concentration has been established in the range of 0.0125% to 0.0500%, allowing for the determination of peptide content in aqueous solutions. mdpi.com The calculated specific extinction value (E1cm 1%) for this derivative was found to be 18.38 ± 0.23. mdpi.com
| Spectroscopic Technique | Observation | Significance |
| FTIR Spectroscopy | Bands at 3300–2700 cm⁻¹ and 1670 cm⁻¹ | Indicates specific amino acid chemical groups in the peptide sequence. mdpi.com |
| UV-Visible Spectroscopy | Absorption maximum at 275 nm | Corresponds to electronic transitions in aromatic amino acid residues, useful for quantification. mdpi.com |
| UV-Visible Spectroscopy | Linear concentration range: 0.0125% - 0.0500% | Enables quantitative analysis of the peptide in aqueous solutions via a calibration graph. mdpi.com |
Advanced Imaging Techniques (e.g., Scanning Electron Microscopy) for Morphological Analysis
Advanced imaging techniques like Scanning Electron Microscopy (SEM) provide high-resolution visualization of the surface topography and morphology of peptide substances in their solid state. mdpi.com In the study of a Dermorphin tetrapeptide powder, SEM was utilized to characterize the size, shape, and texture of the particles. mdpi.com
The analysis revealed the presence of conglomerates and druzes (crystal aggregates) with sizes ranging from 2 µm to 100 µm. mdpi.comresearchgate.net These micro-scale morphological features are important for understanding the physical properties of the bulk substance, such as its solubility and handling characteristics in a research setting. The studies were conducted using secondary electron registration at an accelerating voltage of 10 kV, with magnifications reaching up to ×40,000. mdpi.com
Computational Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Prediction
Computational methods, including molecular modeling and docking simulations, are powerful predictive tools for understanding how Dermorphin interacts with its primary biological target, the μ-opioid receptor (MOR). mdpi.com These in silico techniques provide insights into the binding orientation, conformation, and key molecular interactions that govern the ligand-receptor complex. mdpi.commdpi.com
Molecular docking simulations have been performed using high-resolution crystal structures of the active MOR, such as PDB ID: 8E0G. mdpi.com These simulations predict the most favorable binding pose of the Dermorphin molecule within the receptor's active site. mdpi.com Studies on a Dermorphin tetrapeptide derivative revealed that the contact area with the MOR involves a key amino acid residue, Arginine (ARG 182). mdpi.comresearchgate.net A specific hydrogen bond with a length of 1.9 angstroms was predicted between the C=O group of the tyrosyl and arginyl amino acids of the peptide and the receptor. mdpi.com
Earlier molecular mechanics studies on Dermorphin considered various folded and extended conformations to assess their relative stabilities. nih.gov These calculations identified low-energy folded conformations featuring a semi-rigid beta-sheet segment and favorable interactions between the Tyr1 and Tyr5 residues, which may play a role in its selective interaction with the μ-receptor. nih.gov Such computational approaches are crucial for guiding the design of new analogs and for interpreting structure-activity relationships. nih.gov
Biophysical Characterization Techniques (e.g., Dynamic Light Scattering, Polarimetry) for Solution Behavior and Optical Properties
Biophysical techniques are employed to characterize the behavior of Dermorphin in solution and to determine its fundamental physical properties.
Dynamic Light Scattering (DLS): DLS is used to study the dispersive characteristics of molecules and particles in solution, providing information on their size distribution. mdpi.comresearchgate.net Research on Dermorphin tetrapeptide solutions has utilized DLS to study their characteristics in the submicron and micron range, complementing the morphological data obtained from SEM. mdpi.com
Polarimetry: Polarimetry is a technique used to measure the optical rotation of a substance, which is a fundamental property of chiral molecules like peptides. mdpi.com According to Biot's Law, the specific optical activity is an intrinsic property of a chiral compound. For a Dermorphin tetrapeptide derivative, the specific optical activity index was calculated as αD20 = +36.18 ± 2.04 [°·mL·g−1·dm−1]. mdpi.comresearchgate.net This measurement confirms the optical activity of the peptide, a critical parameter related to its stereochemistry, which is known to be crucial for its biological function. nih.gov
Q & A
Q. What structural features of dermorphin contribute to its high μ-opioid receptor (MOR) affinity and selectivity?
Dermorphin’s bioactivity arises from its unique sequence (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) and conformational stability. The D-Ala² residue is critical for resistance to enzymatic degradation, while Tyr¹ and Phe³ form key pharmacophore interactions with MOR. Computational studies (e.g., molecular dynamics and quantum-chemical modeling) reveal that its extended β-turn conformation optimizes receptor binding . Experimental validation via alanine scanning and receptor mutagenesis can further isolate critical residues.
Q. How does dermorphin’s potency compare to morphine in preclinical pain models?
Dermorphin exhibits 30–40× higher analgesic potency than morphine in thermal (e.g., tail-flick test) and chemical pain models (e.g., acetic acid writhing). This is attributed to its prolonged receptor activation and reduced β-arrestin recruitment, which minimizes tolerance. Methodologically, in vivo dose-response curves (ED₅₀ calculations) and GTPγ[³⁵S] binding assays (to measure receptor activation) are used to quantify potency .
Q. What in vitro assays are recommended for evaluating dermorphin’s receptor selectivity?
Competitive binding assays using radiolabeled ligands (e.g., [³H]-DPN for μ/δ/κ receptors) in transfected CHO cells are standard. For functional activity, GTPγ[³⁵S] binding or calcium mobilization assays (e.g., in CHOµ cells) quantify agonist efficacy. Cross-reactivity with δ-opioid receptors can be assessed via parallel assays in CHOδ cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of dermorphin analogs?
Discrepancies often arise from assay conditions (e.g., buffer pH, membrane preparation methods). To address this:
- Standardize protocols (e.g., uniform GTPγ[³⁵S] concentrations).
- Use molecular docking to predict analog-receptor interactions and validate with site-directed mutagenesis.
- Compare results across multiple cell lines (e.g., HEK293 vs. CHO) to isolate receptor-specific effects .
Q. What experimental strategies improve the metabolic stability of dermorphin analogs?
- Amino acid substitution : Replace D-Ala² with D-Arg² or β-Ala² to resist aminopeptidase cleavage .
- C-terminal modification : Amidation or cyclization (e.g., lactam bridges) reduces carboxypeptidase susceptibility.
- In vitro stability assays : Incubate analogs in plasma or liver microsomes, followed by HPLC-MS to quantify degradation half-lives .
Q. How should researchers design studies to assess dermorphin’s long-term tolerance profile?
- Chronic administration models : Administer dermorphin (s.c. or i.t.) in rodents over 14–28 days, monitoring analgesia via weekly von Frey filament tests.
- Biochemical endpoints : Measure MOR downregulation (Western blot) and β-arrestin-2 recruitment (BRET assays).
- Control for pharmacokinetics : Use stable isotope-labeled dermorphin to track tissue distribution and clearance .
Q. What computational tools are optimal for predicting dermorphin’s bioactive conformation?
- Molecular mechanics : ECEPP (Empirical Conformational Energy Program for Peptides) for backbone dihedral angle optimization.
- Molecular dynamics (MD) : AMBER force field with explicit solvent (TIP4P water model) to simulate folding at 293–313 K.
- Semiempirical quantum methods : PM6 or DFT for electronic structure analysis of pharmacophore groups .
Methodological Considerations
Q. How to differentiate dermorphin’s central vs. peripheral analgesic effects?
- Intrathecal (i.t.) vs. systemic administration : Compare ED₅₀ in tail-flick tests.
- Blood-brain barrier (BBB) penetration : Measure CSF-to-plasma ratios via LC-MS/MS after intravenous dosing.
- Peripheral receptor blockade : Co-administer naloxone methiodide (a peripherally restricted antagonist) .
Q. What techniques validate dermorphin’s impact on endocrine functions (e.g., thyrotropin secretion)?
- In vivo hormone assays : Collect serum at timed intervals post-dosing; quantify TSH via ELISA.
- In vitro pituitary cell cultures : Measure cAMP levels or gene expression (RT-qPCR) after dermorphin exposure .
Data Contradiction Analysis
Q. Why do some studies report dermorphin-induced tolerance while others do not?
Variability stems from dosing regimens and outcome measures. To reconcile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
